3-Fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride
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Overview
Description
3-Fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2FN2. It is a fluorinated pyridine derivative, which is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride typically involves the reaction of 3-fluoropyridine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
3-Fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine derivative.
®-3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride: A similar compound with a different pyrrolidine substitution pattern.
(S)-(+)-3-Fluoropyrrolidine hydrochloride: Another fluorinated pyrrolidine derivative.
Uniqueness
3-Fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research .
Properties
IUPAC Name |
3-fluoro-5-pyrrolidin-3-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-9-3-8(5-12-6-9)7-1-2-11-4-7;;/h3,5-7,11H,1-2,4H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZISEIISYDNHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CN=C2)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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